

The Pharmacological Profile of RAD-150: A Technical Guide to a Novel SARM

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Compound of Interest		
Compound Name:	RAD-150?	
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Abstract

RAD-150, also known as TLB-150 Benzoate, is a non-steroidal selective androgen receptor modulator (SARM) that has emerged as a subject of interest within the scientific community. As an esterified analog of its predecessor, RAD-140 (Testolone), RAD-150 is theorized to possess an enhanced pharmacokinetic profile, potentially offering a longer duration of action and improved stability. This technical guide provides a comprehensive overview of the current, albeit limited, pharmacological data on RAD-150, including its mechanism of action, chemical properties, and preclinical data, with a comparative analysis to its parent compound, RAD-140. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of next-generation SARMs.

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs).[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to elicit the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate and seminal vesicles.[2] RAD-150 (TLB-150 Benzoate) is a recent addition to the SARM landscape, distinguished by its chemical modification as a benzoate ester of RAD-140.[3][4] This structural alteration is anticipated to influence its absorption, distribution, metabolism, and excretion



(ADME) properties, most notably extending its half-life.[3][5] This guide synthesizes the available preclinical information to provide a detailed pharmacological profile of RAD-150.

Chemical and Physical Properties

RAD-150 is the benzoate ester derivative of RAD-140.[3] The addition of the benzoate ester group is a common strategy in medicinal chemistry to modify the physicochemical properties of a compound, often to prolong its presence in the bloodstream.[6]

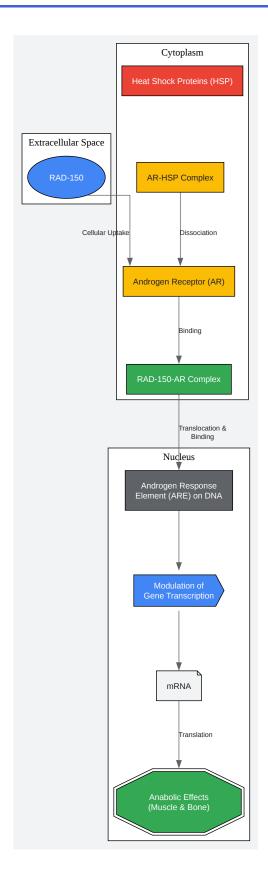
Property	Value	Source
Chemical Name	4-[[(1R,2S)-2-(benzoyloxy)-1- [5-(4-cyanophenyl)-1,3,4- oxadiazol-2-yl]propyl]amino]-2- chloro-3-methyl-benzonitrile	[7]
Molecular Formula	C27H20CIN5O3	[3]
Molecular Weight	497.9 g/mol	[3]
Class	Selective Androgen Receptor Modulator (SARM)	[8]
Known Aliases	TLB-150 Benzoate	[1]

Mechanism of Action

RAD-150, like other SARMs, functions by selectively binding to androgen receptors.[1] Upon binding, the RAD-150-AR complex translocates to the cell nucleus, where it modulates the transcription of target genes responsible for anabolic processes in muscle and bone tissue.[8] The tissue selectivity of SARMs is believed to be a result of conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues.[2]

Signaling Pathway of RAD-150





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Figure 1: Proposed signaling pathway of RAD-150.



Pharmacological Data

Publicly available, peer-reviewed quantitative data on the pharmacological profile of RAD-150 is scarce.[4][9] Much of the understanding of its potential effects is extrapolated from the data of its parent compound, RAD-140, and qualitative reports.

In Vitro Data

The primary in vitro data point available for RAD-150 is its potency in modulating the androgen receptor.

Parameter	Value	Source
Androgen Receptor Modulation (IC50)	0.13 μM (130 nM)	[10]

This IC50 value suggests that RAD-150 is a potent modulator of the androgen receptor. For comparison, the parent compound RAD-140 has a reported Ki of 7 nM. A direct comparison of potency based on these different metrics (IC50 vs. Ki) is not straightforward without further experimental details.

In Vivo Data & Anabolic/Androgenic Ratio

There is a significant lack of published in vivo studies specifically investigating the anabolic and androgenic effects of RAD-150 using standardized models, such as the Hershberger assay in rats which measures the weights of the levator ani muscle (anabolic) and the prostate/seminal vesicles (androgenic).

For comparative purposes, preclinical studies on RAD-140 have demonstrated a strong anabolic effect with a favorable separation from androgenic effects. In castrated immature rats, RAD-140 stimulated the levator ani muscle at a much lower dose than that required to stimulate the prostate.[11] Specifically, a dose of 0.3 mg/kg/day of RAD-140 showed similar anabolic potency to 0.5 mg/kg/day of testosterone propionate, while a 100-fold higher dose (30 mg/kg/day) was needed to elicit a similar level of prostate stimulation.[11]

It is hypothesized that RAD-150 would exhibit a similar or potentially improved tissue-selectivity profile, but this remains to be confirmed through direct experimental evidence. Anecdotal



reports suggest that RAD-150 may lead to greater muscle gains compared to RAD-140, though this is not substantiated by controlled scientific studies.[9]

Pharmacokinetics

The esterification of RAD-140 to form RAD-150 is expected to prolong its half-life.[3][5] Some sources report a half-life of approximately 48 hours for RAD-150, which is longer than the reported ~24-hour half-life of RAD-140 in some studies.[5][6] A longer half-life could lead to more stable blood concentrations of the compound, potentially allowing for less frequent dosing.[12]

Experimental Protocols

Detailed experimental protocols for studies specifically on RAD-150 are not widely published. The following are generalized methodologies commonly employed in the preclinical evaluation of SARMs, which would be applicable to the study of RAD-150.

Androgen Receptor Binding Assay

A competitive binding assay would be utilized to determine the binding affinity of RAD-150 for the androgen receptor.

Objective: To determine the Ki (inhibition constant) of RAD-150 for the human androgen receptor.

Methodology:

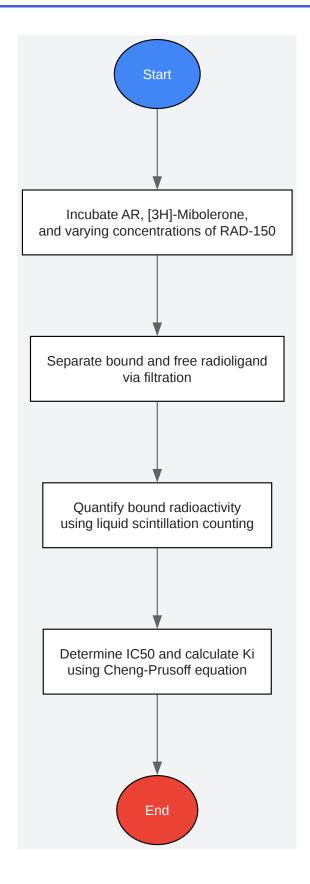
- Receptor Preparation: Human androgen receptor protein is purified from a recombinant expression system.
- Radioligand: A radiolabeled androgen, such as [3H]-mibolerone, is used as the competitor.
- Assay: A constant concentration of the radioligand and the AR protein are incubated with varying concentrations of unlabeled RAD-150.
- Separation: Bound and free radioligand are separated using a filter-binding apparatus.



- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The IC50 value (the concentration of RAD-150 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow for Androgen Receptor Binding Assay





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